

# A Comparative Analysis of Citramalyl-CoA Lyase Across Diverse Organisms

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## Compound of Interest

Compound Name: (3S)-Citramalyl-CoA

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional properties of citramalyl-CoA lyase (CCL) from different biological sources. This analysis, supported by experimental data, delves into the kinetic parameters, substrate specificity, and metabolic roles of this critical enzyme.

Citramalyl-CoA lyase (EC 4.1.3.25) is a key enzyme that catalyzes the reversible cleavage of **(3S)-citramalyl-CoA** into acetyl-CoA and pyruvate.[1] This reaction is a crucial step in various metabolic pathways across different domains of life, highlighting the enzyme's adaptability and significance. This guide will focus on a functional comparison of CCL from the bacterium *Chloroflexus aurantiacus*, the opportunistic pathogen *Pseudomonas aeruginosa*, and humans (where it is known as Citrate Lyase Beta-Like or CLYBL).

## Functional and Kinetic Data Comparison

The functional and kinetic parameters of citramalyl-CoA lyase exhibit notable variations across different organisms, reflecting their distinct metabolic contexts. A summary of these properties is presented in the table below.

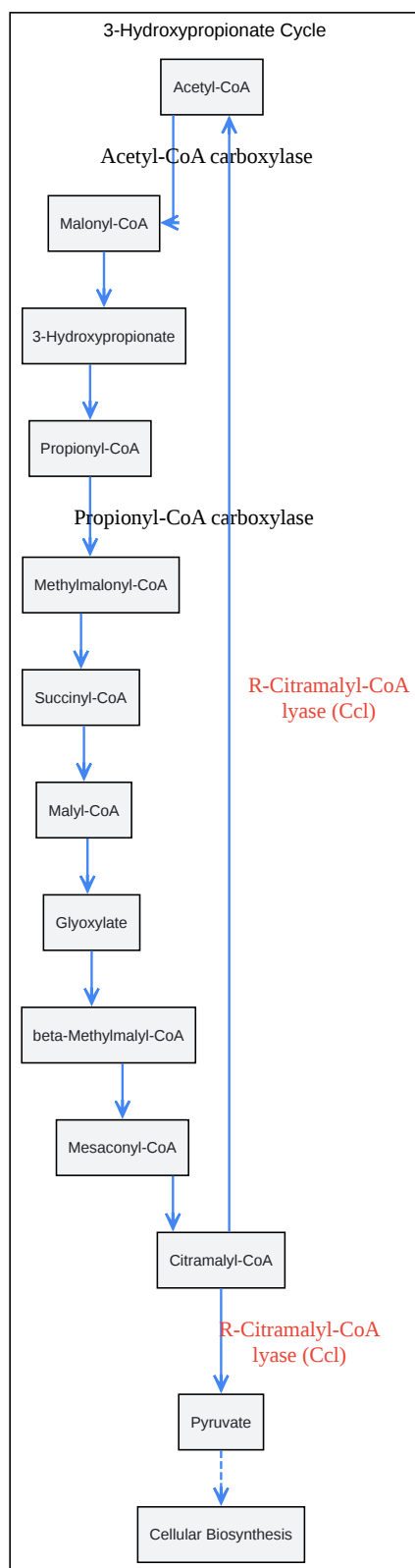
Property	Chloroflexus aurantiacus (R-citramalyl-CoA lyase)	Pseudomonas aeruginosa (PaCcl)	Homo sapiens (CLYBL)
Metabolic Pathway	3-Hydroxypropionate Cycle	Itaconate Degradation	Itaconate Degradation
Substrate Specificity	Highly specific for (R)-citramalyl-CoA	(S)-citramalyl-CoA	(S)-citramalyl-CoA
Quaternary Structure	Homodimer (2 x 34 kDa)[2]	Not explicitly stated	Trimer[3]
Apparent Km for citramalyl-CoA	70 $\mu$ M (for R-isomer) [2]	Data not available	22 $\mu$ M[4]
kcat	1.7 s <sup>-1</sup> (calculated from specific activity)	Data not available	1.6 s <sup>-1</sup>
Specificity Constant (kcat/Km)	$\sim 2.4 \times 10^4$ M <sup>-1</sup> s <sup>-1</sup>	Data not available	$7.27 \times 10^4$ M <sup>-1</sup> s <sup>-1</sup>
Specific Activity	1.52 $\mu$ mol min <sup>-1</sup> mg <sup>-1</sup>	Data not available	Data not available
Cofactor Requirement	Stimulated by Mn <sup>2+</sup> or Mg <sup>2+</sup>	Requires Mg <sup>2+</sup>	Requires Mg <sup>2+</sup>
Other Activities	None reported	None reported	Malyl-CoA thioesterase activity

## Metabolic Pathways and Significance

The metabolic role of citramalyl-CoA lyase is closely tied to the specific needs of the organism. The diagrams below illustrate the distinct pathways in which CCL participates.

### 3-Hydroxypropionate Cycle in Chloroflexus aurantiacus

In the photoautotrophic bacterium *C. aurantiacus*, a specific R-citramalyl-CoA lyase functions in the 3-hydroxypropionate cycle, a carbon fixation pathway. This cycle enables the bacterium to convert inorganic carbon into essential building blocks.

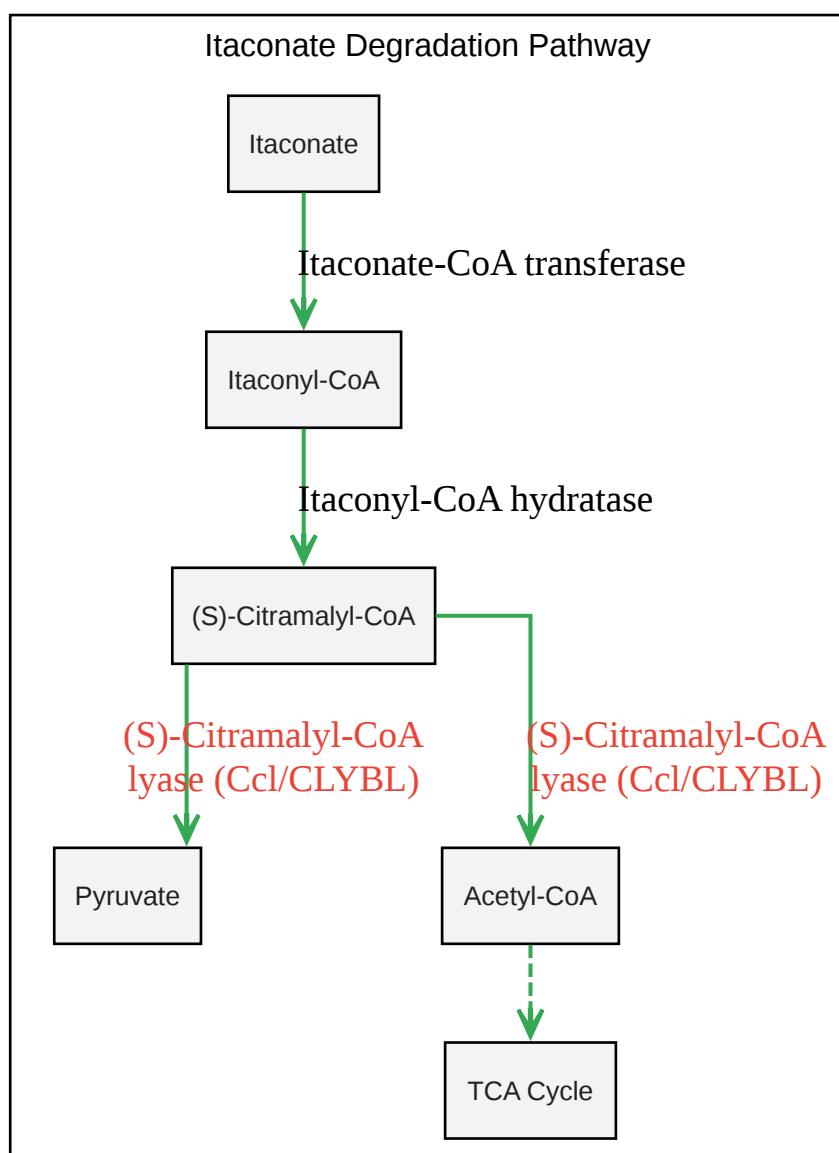


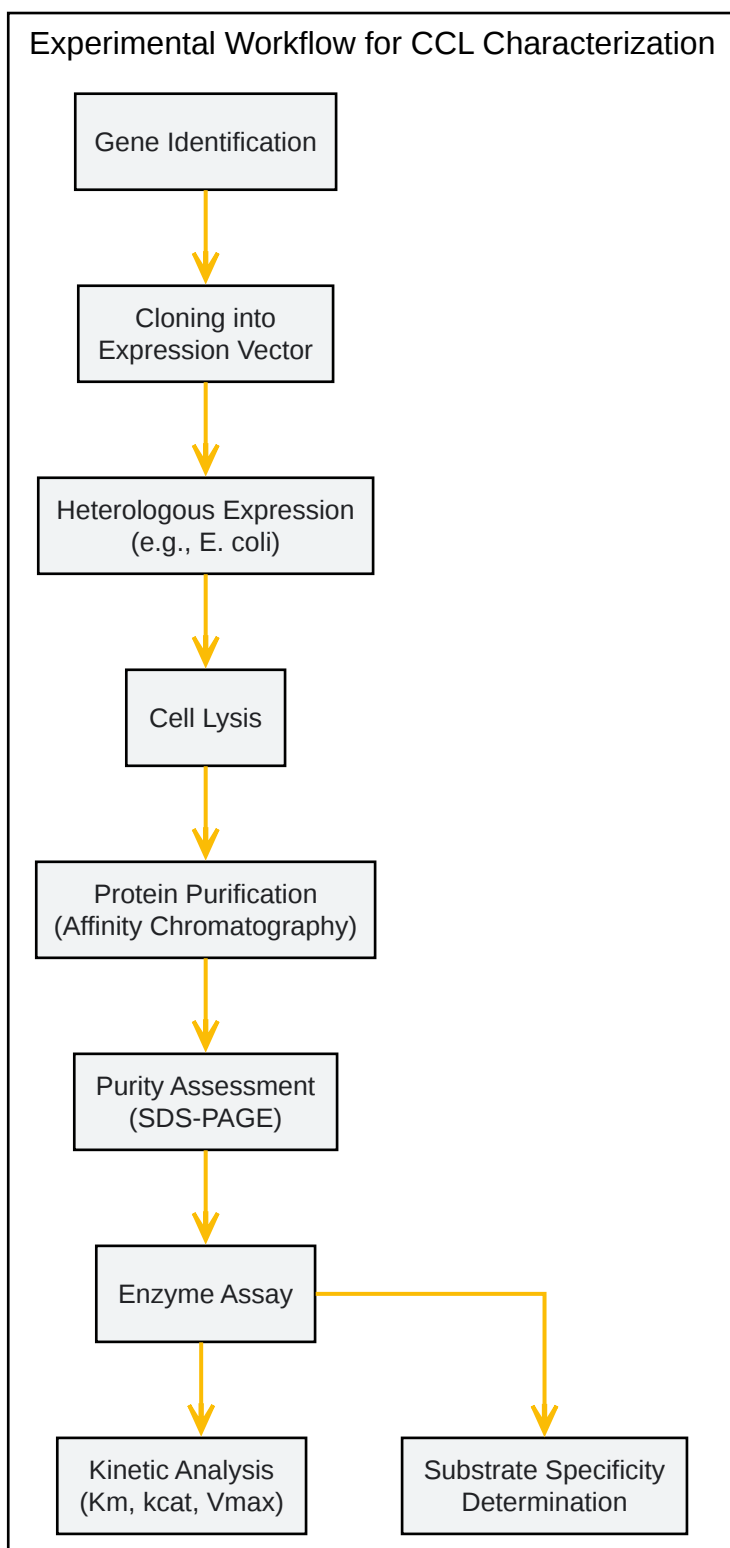
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Caption: The 3-Hydroxypropionate Cycle in *C. aurantiacus*.

## Itaconate Degradation Pathway in *Pseudomonas aeruginosa* and Humans

In both the pathogenic bacterium *P. aeruginosa* and in humans, citramalyl-CoA lyase is a key enzyme in the degradation pathway of itaconate, an immunomodulatory metabolite. This pathway allows these organisms to utilize or detoxify itaconate.





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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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